N-epsilon-Lithocholyllysine
Description
Structure
3D Structure
Properties
CAS No. |
65236-49-9 |
|---|---|
Molecular Formula |
C30H52N2O4 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H52N2O4/c1-19(7-12-27(34)32-17-5-4-6-26(31)28(35)36)23-10-11-24-22-9-8-20-18-21(33)13-15-29(20,2)25(22)14-16-30(23,24)3/h19-26,33H,4-18,31H2,1-3H3,(H,32,34)(H,35,36)/t19-,20-,21-,22+,23-,24+,25+,26+,29+,30-/m1/s1 |
InChI Key |
SOAQBBCJNVBHNR-FGUUPDTHSA-N |
SMILES |
CC(CCC(=O)NCCCCC(C(=O)O)N)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)NCCCCC(C(=O)O)N)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-epsilon-Lithocholyllysine; Lithocholyl-epsilon-L-lysine; |
Origin of Product |
United States |
Biosynthesis and Synthetic Methodologies of N Epsilon Lithocholyllysine
Endogenous Pathways of Formation: Enzymatic Conjugation of Lithocholic Acid to Lysine (B10760008) Residues
The endogenous formation of N-epsilon-lithocholyllysine involves the enzymatic conjugation of lithocholic acid to the epsilon-amino group of lysine residues within proteins. ontosight.aiscispace.com This process results in a modified protein where the lithocholyl moiety is covalently attached, altering the protein's properties and the bile acid's metabolism. ontosight.ai This tissue-bound form of lithocholic acid is distinct from the soluble form and can only be released by enzymatic hydrolysis. scispace.com
While the precise enzymatic machinery for the endogenous synthesis of this compound in mammalian tissues is not fully elucidated, studies suggest the involvement of specific enzymes capable of forming this amide linkage. Research has pointed towards the potential role of enzymes like microbial transglutaminase (MTG), which has been shown to catalyze the cross-linking reaction between a glutamine residue in a protein and a lysine residue in a lipid-fused peptide, including one containing lithocholic acid. elsevierpure.com This suggests that similar transglutaminase or ligase activities in mammalian tissues could be responsible for the conjugation.
Conversely, the cleavage of lithocholic acid from N-epsilon-lithocholyl-L-lysine has been demonstrated using clostridial cholanoylamino acid hydrolase. scispace.comnih.gov This enzyme, however, is involved in the breakdown of the conjugate, indicating that the biosynthetic process would be catalyzed by a different class of enzymes, likely synthetases or ligases that activate the carboxyl group of lithocholic acid to facilitate its reaction with the lysine's amino group.
The biosynthesis of this compound is understood to occur in tissues where bile acids and proteins interact, primarily the liver and the intestine. ontosight.ai High concentrations of tissue-bound lithocholate have been identified in the livers of rats, suggesting this organ is a key site for the biosynthetic process. scispace.com The presence of this conjugate has also been demonstrated in native histones, which are nuclear proteins, indicating that the formation can occur within the cell nucleus. nih.gov
Chemical Synthesis Strategies for this compound and its Analogs
The chemical synthesis of this compound and its related analogs is well-established, providing essential standards for research and confirming the structure of the endogenously found compound. nih.govscispace.com These synthetic routes offer a controlled way to produce the compound with high purity for analytical and experimental purposes.
A primary method for synthesizing this compound involves the use of an activated form of lithocholic acid, specifically lithocholyl-N-hydroxysuccinimide (NHS). nih.gov This precursor is itself synthesized by reacting lithocholic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). ontosight.ai
The lithocholyl-N-hydroxysuccinimide is a stable, amine-reactive intermediate. ontosight.ai The synthesis of this compound proceeds by coupling this NHS ester with a lysine derivative where the alpha-amino group is protected, for example, with a carbobenzoxy (CBZ) group. nih.gov The NHS ester reacts specifically with the unprotected epsilon-amino group of the lysine derivative. The final step involves the removal of the protecting group (e.g., hydrogenolysis of the CBZ group) to yield N-epsilon-lithocholyl-L-lysine. nih.gov
Table 1: Precursor Compounds for this compound Synthesis
| Precursor | Role in Synthesis |
|---|---|
| Lithocholic Acid | Starting bile acid |
| N-hydroxysuccinimide (NHS) | Activating agent for the carboxyl group of lithocholic acid |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent for NHS ester formation |
| N-alpha-CBZ-L-lysine | Lysine source with a protected alpha-amino group |
The same general synthetic strategy can be adapted to produce isomeric forms and di-substituted conjugates. nih.gov To synthesize the isomeric N-alpha-lithocholyl-L-lysine, the starting lysine derivative would have its epsilon-amino group protected (e.g., N-epsilon-CBZ-L-lysine), leaving the alpha-amino group free to react with the lithocholyl-N-hydroxysuccinimide. nih.gov
Furthermore, a di-substituted conjugate, N-alpha, N-epsilon-bis-lithocholyl-L-lysine, can also be synthesized. nih.gov This is achieved by reacting lithocholyl-N-hydroxysuccinimide with unprotected L-lysine, allowing the reaction to proceed at both the alpha and epsilon amino groups.
Table 2: Synthesized Analogs of this compound
| Compound Name | Description |
|---|---|
| N-epsilon-lithocholyl-L-lysine | Lithocholic acid is conjugated to the epsilon-amino group of lysine. |
| N-alpha-lithocholyl-L-lysine | An isomeric form where lithocholic acid is conjugated to the alpha-amino group of lysine. nih.gov |
Optimizing the yield and purity of chemically synthesized this compound is crucial for its use in research. The optimization process involves carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of reactants. nih.govu-tokyo.ac.jp For instance, using a slight excess of the lithocholyl-N-hydroxysuccinimide can help drive the reaction to completion, but a large excess could complicate purification.
Purity is paramount for research applications to ensure that observed biological effects are due to the compound of interest and not impurities. Purification of the final product and intermediates is typically achieved through chromatographic techniques. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction, while column chromatography and high-performance liquid chromatography (HPLC) are employed for the isolation and purification of the final this compound. nih.govnih.govnih.gov The purity and identity of the synthesized compound are then confirmed using analytical methods such as combined gas-liquid chromatography-mass spectrometry. nih.gov
Biological Roles and Metabolic Dynamics of N Epsilon Lithocholyllysine
Integration into Bile Acid Metabolism and Transport Systems
N-epsilon-Lithocholyllysine is a bile acid conjugate formed through the chemical bonding of lithocholic acid with the amino acid lysine (B10760008). This conjugation is a significant aspect of bile acid metabolism, modifying the physicochemical properties of the parent bile acid, which in turn affects its solubility, transport, and interactions with cellular components. Bile acids are critical for the absorption of dietary fats and fat-soluble vitamins, and their metabolic pathways are tightly regulated.
The transport of bile acids and their conjugates is a complex process involving various transport proteins. Studies have shown that lithocholic acid (LCA) and its glycine (B1666218) and taurine (B1682933) conjugates can act as potent inhibitors of the renal drug transporter Organic Anion-Transporting Polypeptide 4C1 (OATP4C1). While direct studies on this compound's interaction with this specific transporter are not detailed, the behavior of other LCA conjugates suggests that such modifications are crucial for their interaction with transport systems. Furthermore, research on the human apical sodium-bile acid transporter, essential for intestinal absorption, has utilized fluorescent bile acid analogs containing lysine to study transport mechanics. This indicates that lysine-containing bile acid derivatives are relevant to understanding transport systems. The transport of these molecules can be electrogenic, meaning it is influenced by the membrane potential, with a proposed sodium-to-bile acid coupling stoichiometry of 2:1.
Role as a Component of Tissue-Bound Lithocholic Acid
Lithocholic acid is present in the body in two distinct forms: a soluble form that can be extracted with an ethanol-ammonia solution, and a form that is firmly bound to tissue residues. This latter form is referred to as tissue-bound lithocholic acid (TBL). This compound has been identified as a key component of this tissue-bound fraction. It represents a state where lithocholic acid is covalently linked to proteins within tissues, effectively creating a tissue reservoir of the bile acid.
Formation and Release Mechanisms from Tissue-Bound Pools
The formation of tissue-bound lithocholic acid occurs through the modification of proteins by lithocholic acid. Specifically, lithocholic acid targets and forms a covalent bond with the epsilon-amino group of lysine residues within proteins. This process results in the formation of this compound adducts on the protein backbone. The synthesis of N-epsilon-lithocholyl-L-lysine has been achieved in the laboratory, confirming the structure of this modified lysine residue found in tissue proteins. The release of this bound form from tissue pools is a critical step in its metabolic processing and is accomplished through specific enzymatic action.
Enzymatic Cleavage and Liberation of Lithocholic Acid (e.g., Clostridial Cholanoylaminoacid Hydrolase Activity)
The firmly bound lithocholic acid can be released from its tissue-bound state by the enzymatic activity of bile salt-deconjugating enzymes. A key enzyme identified in this process is clostridial cholanoylaminoacid hydrolase, derived from Clostridium perfringens. This enzyme specifically cleaves the amide bond in N-epsilon-lithocholyl-L-lysine, liberating free lithocholic acid. The validity of this enzymatic cleavage has been confirmed through experiments where synthetic N-epsilon-lithocholyl-L-lysine was incubated with the hydrolase, resulting in the release of lithocholic acid, which was then identified using gas-liquid chromatography-mass spectrometry.
Table 1: Experimental Conditions for Enzymatic Cleavage of N-epsilon-Lithocholyl-L-lysine
| Parameter | Condition | Source |
|---|---|---|
| Enzyme | Clostridial cholanoylaminoacid hydrolase |
Involvement in Protein Modification and Adduct Formation
Academic Implications of Protein Acylations in Cellular Processes
Protein acylation is a post-translational modification that involves the attachment of an acyl group to a protein, and it plays a critical role in a wide array of cellular processes. nih.govcreative-diagnostics.comfrontiersin.org This modification can significantly alter a protein's structure, stability, subcellular localization, and interactions with other molecules, thereby providing a dynamic mechanism for regulating protein function. creative-diagnostics.comcreative-proteomics.comnih.gov The academic implications of protein acylations are profound, offering insights into the intricate regulatory networks that govern cellular life and providing potential avenues for therapeutic intervention in various diseases. frontiersin.orgnih.gov
One of the most significant implications of protein acylation is its role as a direct link between cellular metabolism and signal transduction. nih.govnyu.edu Acyl groups are derived from metabolic intermediates, such as acetyl-CoA and other acyl-CoAs, meaning the acylation status of proteins can reflect the metabolic state of the cell. nih.govnyu.edu This connection allows cells to rapidly respond to changes in nutrient availability and metabolic flux by altering the function of key proteins involved in signaling pathways. nih.govnyu.edu For instance, the acylation of signaling proteins can modulate their activity, leading to downstream effects on gene expression, cell growth, and differentiation. creative-diagnostics.comcreative-proteomics.com
Furthermore, protein acylation is deeply implicated in the regulation of gene expression. The acylation of histones, the proteins around which DNA is wound, can alter chromatin structure, making DNA more or less accessible to transcription factors and the transcriptional machinery. creative-diagnostics.com This epigenetic modification is a key mechanism for controlling which genes are turned on or off in a cell. Beyond histones, the acylation of non-histone proteins, including transcription factors and co-regulators, can directly influence their ability to bind DNA and regulate transcription.
The attachment of a lipid-derived acyl group, such as the lithocholyl group in this compound, is a specific type of acylation known as lipidation. nih.govcreative-proteomics.com This modification significantly increases the hydrophobicity of the protein, which has major implications for its localization and function. nih.govnih.gov Lipidated proteins often target to cellular membranes, including the plasma membrane and organellar membranes, where they can participate in signaling complexes and membrane trafficking events. nih.govcreative-proteomics.com The reversible nature of some acylations allows for the dynamic regulation of a protein's association with membranes, providing spatial and temporal control over its activity. preprints.org
Dysregulation of protein acylation has been linked to a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. frontiersin.orgpreprints.orgoup.com Understanding the specific acyltransferases (enzymes that add acyl groups) and deacylases (enzymes that remove them) involved in these processes opens up possibilities for developing targeted therapies. frontiersin.orgnih.gov While direct research into the specific protein targets and functional consequences of this compound acylation is still emerging, the established principles of protein acylation provide a strong framework for hypothesizing its potential roles in cellular regulation and disease.
Table 1: General Academic Implications of Protein Acylation
| Implication Category | Description | Key Cellular Processes Involved |
|---|---|---|
| Metabolic Sensing | Acylation levels can reflect the metabolic state of the cell, linking nutrient availability to protein function. nih.govnyu.edu | Signal Transduction, Gene Expression, Cell Growth |
| Signal Transduction | Modification of signaling proteins can alter their activity, localization, and interactions, thereby modulating signaling pathways. nih.govcreative-diagnostics.com | Kinase Cascades, G-protein Coupled Receptor Signaling |
| Gene Expression | Acylation of histones and transcription factors can regulate chromatin structure and gene transcription. creative-diagnostics.com | Transcriptional Activation/Repression, Epigenetic Regulation |
| Protein Localization | Lipidation increases protein hydrophobicity, often targeting proteins to cellular membranes. nih.govcreative-proteomics.com | Membrane Trafficking, Subcellular Compartmentalization |
| Disease Pathogenesis | Aberrant acylation is associated with the development and progression of various diseases. frontiersin.orgoup.com | Cancer, Metabolic Syndrome, Neurodegeneration |
Interactions with Cellular and Molecular Entities
The chemical structure of this compound, a conjugate of the secondary bile acid lithocholic acid and the amino acid lysine, suggests significant interactions with cellular membranes and involvement in intracellular transport. ontosight.ai Lithocholic acid itself is a hydrophobic molecule known to interact with and insert into lipid bilayers, which can alter membrane properties. nih.govrsc.orgresearchgate.net The conjugation with lysine, a charged amino acid, adds a hydrophilic component, creating an amphipathic molecule. This dual nature likely influences how this compound partitions into and moves across cellular membranes.
The interaction of lithocholic acid with membranes can lead to changes in membrane fluidity, permeability, and the function of membrane-associated proteins. nih.govnih.gov Studies have shown that lithocholic acid can perturb model membranes, and this effect is influenced by its hydrophobicity. nih.gov The presence of the lysine residue in this compound may modulate these interactions, potentially altering the depth of insertion into the membrane or the orientation of the molecule within the lipid bilayer. These interactions are critical as they can impact the integrity of cellular and organellar membranes and influence the activity of membrane-bound enzymes and receptors.
The intracellular transport of bile acids is a complex process involving both passive diffusion and carrier-mediated transport. nih.govannualreviews.orgnih.gov Unconjugated bile acids like lithocholic acid can cross cell membranes via passive non-ionic diffusion, particularly in their protonated state. annualreviews.org However, the majority of bile acid transport is facilitated by specific transporter proteins located on the basolateral (blood-facing) and apical (canalicular or luminal-facing) membranes of hepatocytes and enterocytes. nih.govmdpi.comphysiology.org The conjugation of bile acids, for instance with taurine or glycine, is a key determinant for their recognition by these transporters. nih.gov It is plausible that this compound is also a substrate for one or more of these bile acid transporters, which would facilitate its movement into and out of cells.
Once inside the cell, bile acids are thought to be shuttled through the cytoplasm bound to intracellular binding proteins, which prevents their diffusion into subcellular compartments where they could be toxic and facilitates their vectorial transport towards the apical membrane for excretion. nih.govannualreviews.org While vesicular transport of bile acids is thought to be a minor pathway under normal physiological conditions, it may become more significant under conditions of high bile acid load. annualreviews.org The specific intracellular transport mechanisms for this compound have not been fully elucidated, but it is likely to utilize a combination of these established bile acid transport pathways.
Table 2: Potential Membrane and Transport Interactions of this compound
| Interaction Type | Component | Potential Role of this compound |
|---|---|---|
| Membrane Interaction | Lithocholic Acid Moiety | Insertion into the lipid bilayer, altering membrane fluidity and permeability. nih.govrsc.org |
| Lysine Moiety | Modulates the depth and orientation of membrane insertion due to its hydrophilic nature. | |
| Intracellular Transport | Passive Diffusion | Potential for non-ionic diffusion across membranes, similar to unconjugated bile acids. annualreviews.org |
| Carrier-Mediated Transport | Likely substrate for bile acid transporters (e.g., NTCP, ASBT, BSEP, MRPs) due to its conjugated nature. nih.govnih.govmdpi.com | |
| Intracellular Binding | May bind to cytosolic proteins for directed transport across the cell. nih.govannualreviews.org |
Influence on the Gut Microbiome and Host Metabolic Interplay
The gut microbiome plays a crucial role in the metabolism of bile acids, converting primary bile acids synthesized in the liver into a diverse pool of secondary bile acids. nih.govelsevier.es Lithocholic acid is a prominent secondary bile acid produced by the action of gut bacteria on chenodeoxycholic acid. frontiersin.orgmdpi.comnews-medical.net As a conjugate of lithocholic acid, this compound is intrinsically linked to this complex interplay between the gut microbiota and host metabolism. ontosight.ai
The metabolic interplay between the gut microbiome and the host is significantly influenced by bile acids. nih.govelifesciences.org Secondary bile acids act as signaling molecules that can activate host receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). nih.govfrontiersin.org Activation of these receptors by bile acids regulates a wide range of host metabolic processes, including glucose homeostasis, lipid metabolism, and energy expenditure. elifesciences.orgmdpi.com Lithocholic acid is a known ligand for several of these receptors. frontiersin.org Therefore, the formation of this compound could represent a mechanism to modulate the signaling activity of lithocholic acid, either by altering its receptor binding affinity or by influencing its bioavailability.
Alterations in the composition of the gut microbiota, a condition known as dysbiosis, can lead to changes in the bile acid pool, which in turn can contribute to metabolic diseases. nih.govelsevier.es For example, changes in the abundance of bacteria that produce lithocholic acid have been associated with inflammatory conditions and metabolic disorders. oup.com The study of this compound and its dynamics within the gut could provide further insights into the mechanisms by which the gut microbiome communicates with the host to regulate metabolic health and disease. ontosight.ai
Table 3: this compound in the Gut Microbiome-Host Metabolic Axis
| Aspect | Description | Potential Role of this compound |
|---|---|---|
| Microbial Production | Lithocholic acid is a secondary bile acid produced by gut bacteria. frontiersin.orgmdpi.com | This compound is a modified form of this microbially-derived metabolite. |
| Influence on Microbiome | Bile acids can shape the composition of the gut microbiota through their antimicrobial properties. nih.govmdpi.com | May exert selective pressure on gut bacterial populations. |
| Host Signaling | Secondary bile acids activate host receptors (e.g., FXR, TGR5) to regulate metabolism. nih.govfrontiersin.orgelifesciences.org | Could act as a signaling molecule itself or be a precursor to the signaling molecule lithocholic acid. |
| Metabolic Interplay | The bi-directional communication between the gut microbiome and the host is mediated in part by bile acids. nih.govelifesciences.org | May be a key molecule in the communication network between gut microbes and the host, influencing metabolic health. |
Advanced Analytical Methodologies for N Epsilon Lithocholyllysine Research
Extraction and Isolation Techniques from Biological Matrices
The initial and most critical step in the analysis of NELL from biological samples is its efficient extraction and isolation. This process typically involves liberating the molecule from its parent protein and separating it from a complex mixture of other biomolecules.
N-epsilon-Lithocholyllysine exists in tissues covalently bound to proteins. To analyze NELL, it must first be released from this conjugated form through hydrolysis. A common laboratory model for studying this process involves the use of Lithocholyl-Bovine Serum Albumin (LCA-BSA), a synthetic conjugate that mimics the native structure. nih.gov
A robust method for cleaving the amide bond between lithocholic acid and the lysine (B10760008) residue, as well as the peptide bonds of the protein backbone, involves acidic hydrolysis. Research has demonstrated a successful procedure using a mixture of 6N HCl and propionic acid. nih.gov The sample is digested in this mixture under a partial vacuum at an elevated temperature to break down the protein and release NELL. nih.gov This chemical hydrolysis method is advantageous as it is quantitative and circumvents potential issues of steric hindrance that can block the action of enzymes like Clostridial cholanoylamino acid hydrolase. nih.gov
Table 1: Experimental Conditions for Acid Hydrolysis of Lithocholyl-BSA
| Parameter | Condition | Source |
| Hydrolysis Reagent | 6N HCl-propionic acid mixture | nih.gov |
| Temperature | 70°C | nih.gov |
| Duration | 3 hours | nih.gov |
| Atmosphere | Partial vacuum | nih.gov |
Following hydrolysis, the resulting mixture contains free NELL along with other amino acids and components from the biological matrix. Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and concentration of NELL from this complex hydrolysate. nih.govwaters.com
Reversed-phase Sep-Pak C18 cartridges are particularly effective for this purpose. nih.govnih.gov The C18 stationary phase consists of silica (B1680970) particles chemically modified with octadecyl (C18) hydrocarbon chains, creating a nonpolar surface. obrnutafaza.hr The general procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target analyte. waters.com
In the context of NELL isolation, the aqueous hydrolysate is loaded onto a conditioned Sep-Pak C18 cartridge. The nonpolar nature of the lithocholic acid moiety in NELL causes it to be retained on the C18 sorbent, while more polar components, such as unbound amino acids and salts, are washed away. nih.govyoutube.com NELL can then be eluted from the cartridge using a solvent of appropriate nonpolar character, yielding a purified and concentrated sample ready for further analysis. nih.govwaters.com This technique is a cornerstone of sample preparation, enabling the cleanup and concentration of analytes from complex mixtures. waters.com
Spectroscopic and Mass Spectrometric Approaches for Detection and Quantification
Once isolated, NELL must be accurately detected and quantified. Due to its chemical structure, which often lacks a strong chromophore or fluorophore, derivatization is commonly employed to enhance its detectability by spectroscopic methods. Mass spectrometry provides an alternative and highly specific means of identification and validation.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying NELL. To achieve high sensitivity, the primary amino group of the lysine residue in NELL is derivatized with a labeling agent. nih.gov
Fluorescamine: This reagent reacts rapidly with primary amines in a borate (B1201080) buffer (pH 8.2) to form a highly fluorescent pyrrolinone-type fluorophore. nih.govnih.gov The resulting derivative can be detected with high sensitivity using a fluorescence detector, with typical excitation and emission wavelengths around 395 nm and 485 nm, respectively. nih.gov
Dimethylaminoazobenzene Isothiocyanate (DABITC): This chromophoric reagent reacts with the amine group to form a colored derivative. This allows for detection using a UV/visible absorption detector. nih.gov
After derivatization, the sample is injected into an HPLC system, typically equipped with a reversed-phase ODS (Octadecylsilane) column. The separation is achieved using a mobile phase, such as a methanol-phosphate buffer mixture, allowing for the quantitative analysis of the derivatized NELL. nih.govnih.gov These derivatization strategies provide a quantitative and highly sensitive procedure for the analysis of NELL. nih.gov
Table 2: HPLC Derivatization and Detection Parameters for NELL
| Derivatization Agent | Detection Method | Typical Wavelengths (nm) | Source |
| Fluorescamine | Fluorescence | Excitation: ~395, Emission: ~485 | nih.govnih.gov |
| Dimethylaminoazobenzene Isothiocyanate (DABITC) | UV/Visible Absorption | Not specified | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly specific and sensitive method for the identification and quantification of compounds. For a non-volatile molecule like NELL, a two-step derivatization process is typically required to increase its volatility for GC analysis. nih.govacademicjournals.org This generally involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester). nih.gov
Acylation: The amine and hydroxyl groups are acylated using a reagent like pentafluoropropionic (PFP) anhydride. nih.gov
Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a molecular fingerprint. filab.frscispace.com
For quantitative analysis, Selected Ion Monitoring (SIM) is often employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the derivatized NELL. This technique significantly enhances sensitivity and selectivity, allowing for precise quantification even at very low concentrations. nih.gov The use of a stable isotope-labeled internal standard can further improve the accuracy of quantification. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including NELL and its conjugates. numberanalytics.comresearchgate.net Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the atomic-level structure, including the connectivity of atoms and their spatial arrangement. numberanalytics.comox.ac.uk
For a molecule like NELL, 1D NMR experiments (¹H and ¹³C) can identify the different chemical environments of the hydrogen and carbon atoms, confirming the presence of both the lithocholic acid and lysine moieties. nih.gov
More advanced 2D NMR techniques are invaluable for confirming the precise structure of conjugates:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the lysine and lithocholic acid parts of the molecule. ox.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons. ox.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for confirming the covalent linkage between the lithocholic acid carbonyl carbon and the epsilon-nitrogen of the lysine residue in a conjugate. ox.ac.uk
When analyzing large protein conjugates, such as LCA-BSA, a combination of solution-state and solid-state NMR may be necessary to overcome challenges related to the large molecular weight, which can broaden signals in solution NMR. nih.gov NMR is a powerful tool for confirming the identity and structure of NELL and for characterizing the specific sites of conjugation on proteins. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS for Metabolic Profiling and Structure Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), represent the gold standard for analyzing complex biomolecules like this compound. nih.goveag.com This combination of techniques offers unparalleled sensitivity and selectivity, allowing for both the comprehensive screening of metabolites (metabolic profiling) and the definitive identification of chemical structures. eag.comnih.gov
Metabolic Profiling:
Metabolic profiling aims to identify and quantify a wide range of small molecules within a biological sample, such as plasma, tissue, or feces. nih.gov For this compound, this process typically involves an Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a sensitive mass spectrometer, such as a triple quadrupole or a high-resolution Orbitrap instrument. d-nb.infonih.gov
The general workflow is as follows:
Sample Preparation: The biological sample is first processed to extract the metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analytes. nih.gov
Chromatographic Separation: The extract is injected into the LC system. A reversed-phase column (e.g., a C18 column) is commonly used to separate the various bile acid metabolites based on their hydrophobicity before they enter the mass spectrometer. nih.gov This separation is crucial for distinguishing this compound from its isomers and other related bile acid conjugates.
Mass Spectrometric Analysis: As the separated compounds elute from the LC column, they are ionized, typically using electrospray ionization (ESI). nih.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. In a profiling experiment, the instrument scans a wide mass range to detect all possible metabolites. thermofisher.com The presence of an ion with the specific m/z corresponding to this compound provides preliminary evidence of its existence in the sample.
Recent studies on bile acid analysis demonstrate the power of this approach. For instance, a UHPLC system coupled with a SCIEX QTRAP 5500 mass spectrometer has been successfully used to quantify a panel of 20 different bile acid metabolites in human plasma. d-nb.info Such platforms can be adapted to include this compound in targeted metabolic profiling panels.
Structure Elucidation with Tandem MS (MS/MS):
Confirming that a detected signal truly represents this compound requires structural elucidation, for which tandem mass spectrometry (MS/MS) is essential. wikipedia.orgucdavis.edu This technique adds a second stage of mass analysis for unambiguous identification. wikipedia.org
The process for structure elucidation involves:
Precursor Ion Selection: In the first mass analyzer (MS1), the ion corresponding to the presumed this compound (the "precursor ion") is isolated from all other ions eluting at the same time. wikipedia.org
Collision-Induced Dissociation (CID): The isolated precursor ion is then passed into a collision cell. Inside, it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller, characteristic "product ions." wikipedia.org
Product Ion Analysis: The resulting product ions are analyzed in the second mass analyzer (MS2), generating a fragmentation spectrum (MS/MS spectrum). wikipedia.org
This fragmentation pattern is a unique structural fingerprint of the molecule. For this compound, the MS/MS spectrum would be expected to show product ions corresponding to the lithocholic acid moiety and the lysine moiety, as well as fragments from the loss of water or other small neutral molecules. By comparing this experimental fragmentation pattern to that of a synthesized this compound standard, its identity can be confirmed with high confidence. chromatographyonline.com This method is so specific that it can distinguish between isomers, where the lithocholic acid is attached to a different part of the lysine molecule. chromatographyonline.com
| Parameter | Technique/Method | Purpose in this compound Analysis |
| Separation | Ultra-High Performance Liquid Chromatography (UHPLC) | Separates this compound from other bile acids and matrix components. |
| Ionization | Electrospray Ionization (ESI) | Generates charged ions from the neutral molecule for MS detection. |
| Detection | Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) for initial detection. |
| Quantification | Tandem MS (Multiple Reaction Monitoring - MRM) | Provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. eag.com |
| Identification | Tandem MS (Product Ion Scanning) | Generates a fragmentation pattern (fingerprint) for definitive structure elucidation. wikipedia.org |
Isotopic Labeling and Tracer Studies in Metabolic Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and to provide the highest accuracy in quantification. isotope.commedchemexpress.com In the context of this compound research, it involves using molecules in which one or more atoms have been replaced with their heavy, stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).
Quantitative Analysis using Isotope Dilution Mass Spectrometry:
The most accurate method for quantifying metabolites via LC-MS is isotope dilution mass spectrometry. mdpi.com This involves adding a known amount of a stable isotope-labeled version of this compound (e.g., N-epsilon-Lithocholyl-d4-lysine) to the biological sample as an internal standard before sample processing. nih.gov
Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it behaves in the exact same way during extraction, chromatography, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the standard equally. The mass spectrometer can easily distinguish between the light (endogenous) and heavy (labeled standard) forms due to their mass difference. By calculating the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, a precise and accurate concentration can be determined, correcting for any experimental variability. uantwerpen.be
Metabolic Tracer Studies:
Tracer studies are designed to follow the journey of a molecule through metabolic pathways. intrac.org To understand the formation and downstream fate of this compound, a stable isotope-labeled precursor could be administered to a biological system (e.g., cell culture, animal model, or human subject).
For example, to investigate its formation, labeled lithocholic acid (e.g., ¹³C-lithocholic acid) or labeled lysine could be introduced. Researchers would then collect samples (e.g., plasma, bile) over time and use LC-MS/MS to look for the appearance of the heavy label in the this compound molecule. This would provide direct evidence that lithocholic acid and lysine are indeed its precursors in vivo.
Conversely, administering labeled this compound itself and tracking the appearance of the label in other molecules could reveal its downstream metabolites. A historic example in bile acid research involved feeding subjects [24-¹⁴C] labeled bile acids and tracking the radioactivity in biliary bile acids to establish precursor-product relationships, a principle that is now applied with greater precision using stable isotopes and LC-MS. nih.gov
| Isotopic Labeling Application | Methodology | Key Finding / Purpose |
| Quantification | Isotope Dilution LC-MS/MS | A known quantity of stable isotope-labeled this compound is added as an internal standard to samples. |
| Metabolic Formation | Tracer study with labeled precursors | Administering labeled lithocholic acid or lysine and detecting the label in this compound. |
| Metabolic Fate | Tracer study with labeled compound | Administering labeled this compound and identifying downstream metabolites that contain the label. |
Research Paradigms and Experimental Models in N Epsilon Lithocholyllysine Studies
In Vitro Cellular Models for Conjugation and Metabolic Investigations
In vitro models are foundational for dissecting the specific cellular and molecular mechanisms of N-epsilon-Lithocholyllysine synthesis and metabolism. These systems offer a high degree of control over experimental conditions, allowing researchers to isolate and study specific biochemical reactions.
Primary human hepatocytes are considered a gold standard for these investigations, as they represent the primary site of bile acid synthesis and conjugation. nih.gov However, a significant challenge with primary hepatocytes in standard two-dimensional cultures is the rapid loss of key in vivo phenotypes, including the activity of phase I and phase II metabolic enzymes. nih.gov To overcome this, researchers increasingly use three-dimensional culture systems or scaffolds that better maintain hepatocyte function and metabolism for extended periods. nih.gov
These cellular models are instrumental for:
Investigating the enzymatic pathways responsible for conjugating lithocholic acid with lysine (B10760008).
Identifying potential metabolic modifications to the this compound molecule.
Screening for factors that may influence the rate of its synthesis or breakdown.
The table below summarizes common in vitro models used in bile acid research, which are applicable to the study of this compound.
| Model Type | Description | Advantages | Limitations |
| Primary Hepatocytes | Liver cells isolated directly from human or animal tissue. | High physiological relevance; contain a full complement of metabolic enzymes. | Limited lifespan; rapid loss of phenotype in 2D culture. nih.gov |
| Hepatoma Cell Lines (e.g., HepG2) | Immortalized cell lines derived from liver tumors. | Easy to culture and maintain; high reproducibility. | May not express all relevant liver-specific enzymes and transporters. |
| 3D Spheroid/Organoid Cultures | Self-assembled three-dimensional aggregates of primary hepatocytes or stem-cell-derived liver cells. | Better maintenance of hepatocyte phenotype and function over time. nih.gov | More complex to culture; potential for heterogeneity. |
| Subcellular Fractions (e.g., Microsomes) | Isolated components of cells, such as the endoplasmic reticulum, containing specific enzymes. | Allows for the study of specific enzymatic reactions in isolation. | Lacks the complexity of a whole-cell system. |
Ex Vivo Tissue Perfusion and Organ Slice Models
Ex vivo models bridge the gap between simplified in vitro systems and complex in vivo studies. These techniques involve maintaining the viability and function of whole organs or tissue slices outside the body for a limited period, preserving the intricate cellular architecture and intercellular communication pathways.
Ex vivo liver perfusion is a powerful model where a resected liver is maintained in a metabolically active state by circulating a specialized, oxygenated fluid (perfusate). nih.govmdpi.com This system allows for the detailed study of metabolic processes within a functionally intact organ context. nih.gov Researchers can collect and analyze samples from the perfusate, bile, and liver tissue itself to create a comprehensive metabolic profile. mdpi.com Such models have been successfully used in porcine and rat livers to analyze the bile acid pool and its response to various conditions. mdpi.comnih.govresearchgate.net For long-term perfusion experiments (e.g., exceeding 6 hours), it is often necessary to replenish bile salts, such as taurocholic acid, in the perfusate to maintain normal function. ethz.ch
Precision-cut organ slices, typically from the liver, are another valuable ex vivo tool. They maintain the structural integrity of the tissue and are useful for studying the spatial distribution of metabolic processes.
These models are particularly useful for investigating:
The uptake of precursors (lithocholic acid and lysine) from circulation.
The synthesis and subsequent secretion of this compound into the bile.
Utilization of Animal Models for Investigating this compound Biotransformation and Distribution
Animal models are indispensable for understanding the systemic fate of this compound, including its biotransformation, distribution, and excretion in a whole-organism context. These models allow for the study of the enterohepatic circulation, where bile acids are secreted into the intestine, modified by gut microbiota, and reabsorbed back to the liver. nih.gov
The selection of an animal model is critical, as significant species differences exist in bile acid composition and metabolism. nih.gov For instance, the specific sites of sulfation on a bile acid molecule can differ between humans and mice. nih.gov Preclinical research using rat and porcine models has been instrumental in advancing the understanding of liver metabolism and bile acid dynamics under various physiological and pathological conditions. mdpi.comresearchgate.net Studies involving animal models are conducted in accordance with strict ethical guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. researchgate.net
By administering this compound or its precursors to an animal model, researchers can:
Track its absorption from the gastrointestinal tract.
Determine its distribution in various tissues and organs.
Identify metabolites formed in the liver and by the gut microbiome.
Quantify its excretion in bile, urine, and feces.
Methodological Considerations for Reproducibility and Data Interpretation in Conjugate Analysis
The accurate and reproducible analysis of bile acid conjugates like this compound is analytically demanding due to the structural similarity among different bile acid species. shimadzu.com The analytical methodology is a cornerstone of research, as the reliability of experimental data depends entirely on the precision and accuracy of the quantification methods used.
Mass spectrometry is the fundamental detection technique. nih.gov High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is widely used, offering high sensitivity for profiling bile acids in various biological matrices, including plasma, urine, and tissue. nih.govthermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity, particularly for separating isobaric isomers, but typically requires a chemical derivatization step to make the bile acids volatile. nih.govshimadzu.com
Key methodological considerations include:
Sample Preparation: The extraction of bile acids from biological samples can be challenging, with recovery rates varying depending on the bile acid's structure and conjugation type. nih.gov
Chromatography: The choice of chromatographic column, such as a C18 reversed-phase or a pentafluorophenyl column, is critical for achieving adequate separation of different bile acid species before they enter the mass spectrometer. thermofisher.com
Mass Spectrometry: Unconjugated bile acids, especially hydrophobic ones like lithocholic acid, can be difficult to fragment efficiently in the mass spectrometer, posing an analytical challenge. mdpi.com
Reproducibility: Ensuring consistency is paramount. Ring trials, where standardized samples are sent to multiple laboratories for analysis, are an important tool for assessing and harmonizing the accuracy and reproducibility of different analytical methods. mdpi.com A comparison of calibration curves over several months, with a goal of low correlation coefficients, can demonstrate the high reproducibility of a method. thermofisher.com
The following table compares common analytical techniques used for bile acid analysis.
| Technique | Principle | Advantages | Common Challenges |
| HPLC-MS/MS | Separates compounds by liquid chromatography, followed by mass-based detection and fragmentation. | High sensitivity and specificity; suitable for a wide range of conjugated and unconjugated bile acids. thermofisher.com | Co-elution of isomers can occur; matrix effects can suppress ion signals. |
| GC-MS | Separates volatile compounds by gas chromatography, followed by mass-based detection. | Excellent separation of isomers; provides extensive structure-dependent fragmentation. nih.gov | Requires chemical derivatization, which adds steps and potential for variability. shimadzu.com |
| NMR Spectroscopy | Uses magnetic fields to obtain structural and quantitative information about metabolites in a sample. | Non-destructive; provides comprehensive metabolic signature without separation. mdpi.com | Lower sensitivity compared to mass spectrometry; complex data interpretation. |
Broader Implications and Future Directions in N Epsilon Lithocholyllysine Research
Contribution to Understanding Bile Acid Homeostasis and Dysregulation Mechanisms
N-epsilon-lithocholyllysine plays a role in the complex regulation of bile acid homeostasis. Bile acids are not only crucial for the digestion and absorption of fats but also act as signaling molecules that regulate their own synthesis and transport. ontosight.aiembopress.org The formation of this compound represents a modification to lithocholic acid, altering its physicochemical properties and potentially its biological activity. ontosight.ai This conjugation could influence its solubility, transport across cell membranes, and interaction with key regulatory proteins involved in bile acid homeostasis, such as the farnesoid X receptor (FXR). ontosight.ainih.gov
Dysregulation of bile acid metabolism is implicated in a variety of liver and gastrointestinal diseases. ontosight.ai Understanding how the formation and breakdown of this compound are controlled could provide insights into the mechanisms underlying these conditions. For instance, alterations in the enzymes responsible for its synthesis or hydrolysis could lead to an accumulation of lithocholic acid, which is known to be toxic at high concentrations. Future research in this area could uncover novel therapeutic targets for managing diseases associated with bile acid dysregulation. ontosight.ai
Expanding Knowledge of Protein Lysine (B10760008) Acylation Beyond Canonical Modifications
The discovery of this compound as a modification on tissue proteins expands our understanding of protein lysine acylation, a fundamental post-translational modification. nih.gov While acetylation is a well-studied form of lysine acylation that neutralizes the positive charge of the lysine residue and plays a crucial role in regulating gene expression and protein function, the attachment of a bulky, hydrophobic molecule like lithocholic acid introduces a much more significant chemical change. nih.govbiorxiv.org
This novel "lithocholylation" of lysine residues could have profound effects on protein structure, function, and localization. It may alter protein-protein interactions, target proteins to specific cellular compartments, or modulate enzymatic activity in ways that are distinct from other known acylations. The study of this compound and similar modifications opens up a new field of investigation into how bile acids and other metabolites can directly influence cellular processes through the covalent modification of proteins.
Potential as a Biochemical Marker in Metabolic Research Studies
Given its involvement in bile acid metabolism, this compound has the potential to serve as a valuable biochemical marker in metabolic research. Alterations in the levels of this compound in tissues or bodily fluids could reflect changes in bile acid pools, gut microbiome activity (which produces the precursor lithocholic acid), and the metabolic state of the liver. ontosight.ai
For example, elevated levels of this compound might be indicative of cholestasis or other conditions characterized by impaired bile acid flow. Conversely, lower levels could be associated with defects in the enzymes responsible for its synthesis. The development of sensitive and specific assays for this compound could provide researchers with a new tool to investigate metabolic diseases and to monitor the response to therapeutic interventions. nih.gov
Unexplored Enzymatic Activities and Metabolic Transformations
The synthesis and degradation of this compound imply the existence of specific enzymatic pathways that are yet to be fully characterized. ontosight.ai Identifying the enzymes that catalyze the conjugation of lithocholic acid to lysine residues on proteins, as well as the hydrolases that cleave this bond, is a critical next step. ontosight.ai The synthesis of N-epsilon-lithocholyl-L-lysine has been described, providing a crucial tool for these investigations. nih.gov
Furthermore, it is possible that this compound itself can undergo further metabolic transformations. These could include hydroxylation of the steroid nucleus or modifications to the lysine moiety, generating a family of related metabolites with potentially distinct biological activities. Elucidating these metabolic pathways will provide a more complete picture of the role of this compound in physiology and pathophysiology.
Development of Novel Analytical Probes and Tools for Detection
To fully investigate the biological roles of this compound, the development of novel analytical probes and tools for its detection and quantification is essential. This includes the generation of specific antibodies that can recognize the this compound modification on proteins, enabling techniques such as western blotting and immunohistochemistry to determine its abundance and subcellular localization.
Moreover, the synthesis of fluorescently labeled or isotopically tagged versions of this compound or its precursors could facilitate tracer studies to track its metabolic fate and identify interacting proteins. nih.gov The development of such tools will be instrumental in advancing our understanding of this unique biomolecule and its functions in health and disease.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N-epsilon-Lithocholyllysine, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis should follow documented procedures with explicit details on reagents (e.g., lithocholic acid derivatives, lysine conjugation), reaction conditions (temperature, pH, catalysts), and purification steps (e.g., HPLC, column chromatography). To ensure reproducibility, provide spectral data (NMR, MS) and purity assessments (≥95% by HPLC) in the main manuscript, with raw data in supplementary materials. For known intermediates, cite prior literature; for novel steps, include full characterization .
Q. Which analytical techniques are most reliable for characterizing This compound in biological matrices?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for sensitivity and specificity in detecting low-concentration analytes. Validate methods per FDA/ICH guidelines, including calibration curves, recovery rates, and matrix effects. For structural confirmation, combine NMR (¹H/¹³C) with FT-IR spectroscopy. Report instrument parameters (e.g., collision energy, ionization mode) and software for peak integration .
Q. How should researchers design in vitro vs. in vivo studies to evaluate This compound's metabolic stability?
- Methodological Answer :
- In vitro: Use hepatocyte or microsomal assays with controls (e.g., cyclosporine A for CYP3A4 inhibition). Measure half-life (t₁/₂) and intrinsic clearance.
- In vivo: Apply pharmacokinetic (PK) studies in rodent models, collecting plasma/tissue samples at timed intervals. Adhere to NIH guidelines for animal welfare and statistical power calculations (n ≥ 6/group). Include sham-operated controls to distinguish hepatic vs. extrahepatic metabolism .
Advanced Research Questions
Q. How can contradictory data on This compound's receptor binding affinity be resolved?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay type, buffer composition). Use surface plasmon resonance (SPR) for real-time binding kinetics (ka, kd) and compare with radioligand displacement assays. Validate findings via orthogonal methods (e.g., cryo-EM for structural insights). Address outliers by re-testing under standardized conditions (pH 7.4, 37°C) and reporting confidence intervals .
Q. What strategies optimize experimental conditions for studying This compound's cytotoxicity in cancer cell lines?
- Methodological Answer : Employ design of experiments (DoE) to test multiple variables (concentration, exposure time, cell density). Use high-content screening (HCS) with fluorescent markers (e.g., Annexin V/PI for apoptosis). Include positive controls (e.g., cisplatin) and normalize data to cell viability (MTT assay). For mechanistic studies, pair RNA-seq with pathway analysis (KEGG, GO) to identify dysregulated targets .
Q. How can researchers integrate multi-omics data to elucidate This compound's pharmacological mechanisms?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets using bioinformatics pipelines (e.g., STRING, MetaboAnalyst). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate hypotheses via CRISPR knockouts or siRNA silencing in relevant pathways. Use R/Bioconductor packages for statistical integration and visualization .
Q. What are the best practices for validating This compound's target engagement in complex biological systems?
- Methodological Answer : Utilize chemical proteomics (e.g., activity-based protein profiling, ABPP) with clickable probes. Confirm target binding via CETSA (cellular thermal shift assay) or DARTS (drug affinity responsive target stability). Cross-validate with genetic approaches (e.g., overexpression/knockdown). Report false-discovery rates (FDR) and use replicate samples (n ≥ 3) to ensure robustness .
Methodological Frameworks for Rigor
Q. How should researchers address ethical and statistical considerations in preclinical studies of This compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justification. Consult statisticians early to select tests (ANOVA for multi-group comparisons, Kaplan-Meier for survival curves). For human cell lines, obtain IRB approval and disclose sources (e.g., ATCC). Use tools like GraphPad Prism for data transparency (raw data in supplemental files) .
Q. What frameworks ensure research questions about This compound meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Methodological Answer : Apply the PICO framework to define:
- Population: Target organism/cell type.
- Intervention: Dose/administration route.
- Comparison: Controls or standard therapies.
- Outcome: Biomarkers/therapeutic endpoints.
Evaluate novelty via systematic reviews (PubMed, Scopus) and address gaps (e.g., unexplored signaling pathways). Pilot studies can assess feasibility before large-scale experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
